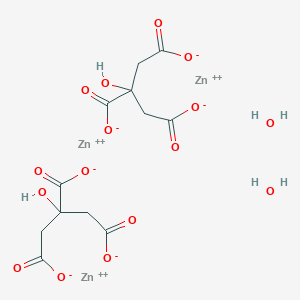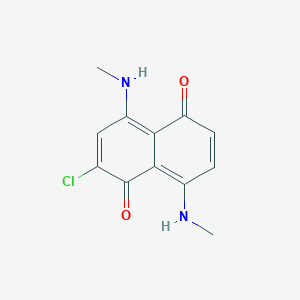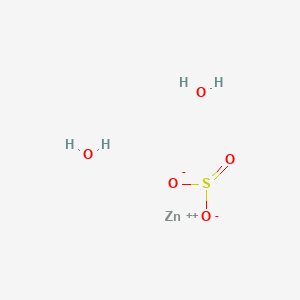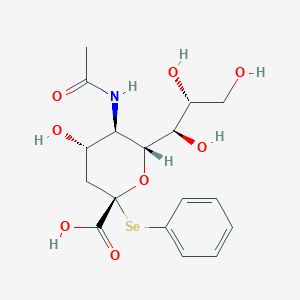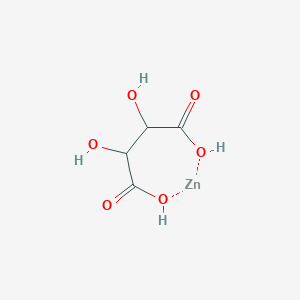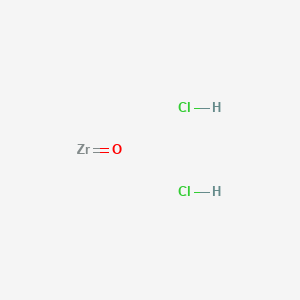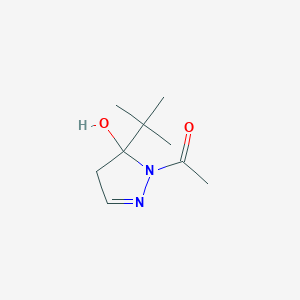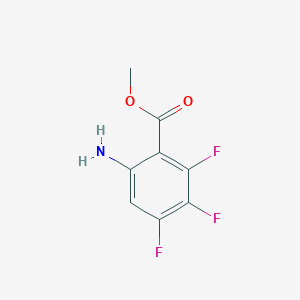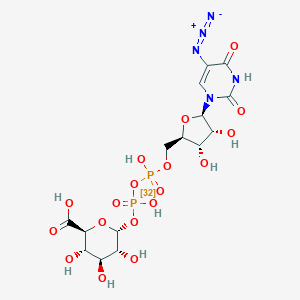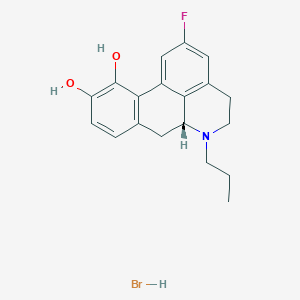
2-Fluoro-N-n-propylnorapomorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-n-propylnorapomorphine (FENPA) is a chemical compound that belongs to the class of dopamine receptor agonists. It is a potent and selective agonist of the D2 dopamine receptor subtype and has been extensively studied for its potential use in various scientific research applications.
作用機序
2-Fluoro-N-n-propylnorapomorphine acts as a potent and selective agonist of the D2 dopamine receptor subtype, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and limbic system. Activation of the D2 receptor by this compound leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and modulates the activity of downstream signaling pathways. This results in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of dopamine release, the modulation of synaptic plasticity, and the regulation of motor function. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be due to its ability to activate the D2 receptor and reduce oxidative stress and inflammation.
実験室実験の利点と制限
The use of 2-Fluoro-N-n-propylnorapomorphine in lab experiments has several advantages, including its high affinity and selectivity for the D2 dopamine receptor subtype, its ability to modulate neurotransmitter release and synaptic plasticity, and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 2-Fluoro-N-n-propylnorapomorphine, including the development of more potent and selective dopamine receptor agonists, the investigation of the role of dopamine receptors in drug addiction and other neuropsychiatric disorders, and the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. Additionally, further studies are needed to investigate the potential neuroprotective effects of this compound and its underlying mechanisms of action.
合成法
The synthesis of 2-Fluoro-N-n-propylnorapomorphine involves several steps, including the preparation of the starting material, norapomorphine, and the introduction of a fluorine atom at the 2-position of the norapomorphine molecule. The synthesis of this compound has been described in several research papers, and the most commonly used method involves the reaction of norapomorphine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF), in the presence of a base, such as triethylamine or potassium carbonate.
科学的研究の応用
2-Fluoro-N-n-propylnorapomorphine has been extensively studied for its potential use in various scientific research applications, including the study of dopamine receptor function and the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. This compound has been shown to have high affinity and selectivity for the D2 dopamine receptor subtype, which is involved in the regulation of motor function, reward, and cognition. This compound has also been used in studies investigating the role of dopamine receptors in drug addiction and schizophrenia.
特性
CAS番号 |
130434-40-1 |
|---|---|
分子式 |
C19H21BrFNO2 |
分子量 |
394.3 g/mol |
IUPAC名 |
(6aR)-2-fluoro-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |
InChI |
InChI=1S/C19H20FNO2.BrH/c1-2-6-21-7-5-12-8-13(20)10-14-17(12)15(21)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,22-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1 |
InChIキー |
PDRIECZBALEYAH-XFULWGLBSA-N |
異性体SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
正規SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
その他のCAS番号 |
130434-40-1 |
同義語 |
(-)-2-fluoro-NPA 2-F-NPA 2-fluoro-N-n-propylnorapomorphine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



